N1-(3-chloro-4-fluorophenyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide
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Description
Scientific Research Applications
Orexin Receptor Antagonists and Compulsive Food Consumption
Research exploring the role of orexin receptors in compulsive food consumption using selective antagonists provides insights into potential therapeutic applications for eating disorders. One study evaluated the effects of various orexin receptor antagonists, including SB-649868, on binge eating in rats, suggesting a significant role of OX1R mechanisms in binge eating behaviors. This points toward the development of novel pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).
5-HT2A Receptor Inverse Agonists and Psychiatric Disorders
Another study on the pharmacological profile of ACP-103, a novel 5-HT2A receptor inverse agonist, demonstrates the compound's potential as an antipsychotic agent. This research highlights the importance of targeting specific neurotransmitter receptors in developing treatments for psychiatric disorders (Vanover et al., 2006).
Synthesis of Di- and Mono-oxalamides
A study focused on the novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing innovative methods in organic synthesis that could have applications in creating new molecules for various scientific research applications (Mamedov et al., 2016).
properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClFN2O4S/c17-12-9-11(1-2-13(12)18)20-15(23)14(22)19-10-16(24-6-5-21)3-7-25-8-4-16/h1-2,9,21H,3-8,10H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIWIVHSHUWFQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}ethanediamide |
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